![molecular formula C13H18O4 B14377213 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one CAS No. 90033-49-1](/img/structure/B14377213.png)
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is an organic compound with the molecular formula C12H16O3. It is also known by other names such as α-Veratrylpropanone and Methyl zingerone . This compound is characterized by the presence of a butanone group attached to a dimethoxyphenyl group through a methoxy linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 2,3-dimethoxybenzyl alcohol with butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Zingerone: 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-.
Methyl zingerone: 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester.
Uniqueness
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its antioxidant activity, while the butanone moiety contributes to its reactivity in various chemical reactions .
Propiedades
Número CAS |
90033-49-1 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[(2,3-dimethoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-10(14)7-8-17-9-11-5-4-6-12(15-2)13(11)16-3/h4-6H,7-9H2,1-3H3 |
Clave InChI |
WEFLSJQWTPRALZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOCC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
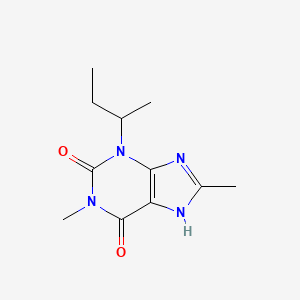
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
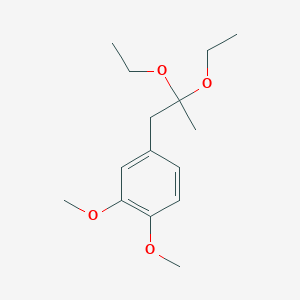
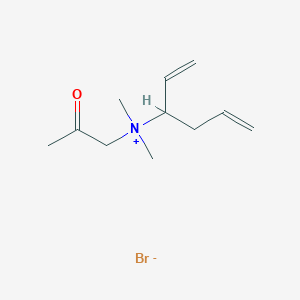
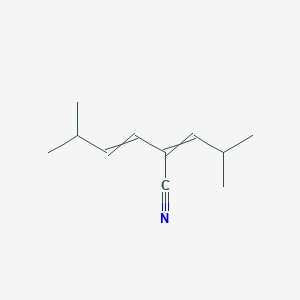
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)


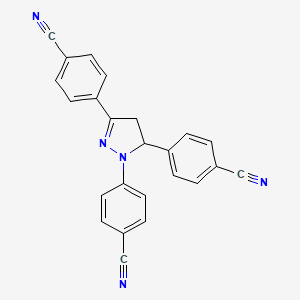


![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)

